8-Chloro-2'-désoxyadénosine

Vue d'ensemble

Description

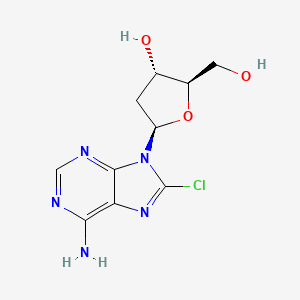

8-Chloro-2’-deoxyadenosine is a synthetic analogue of 2’-deoxyadenosine, where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by a chlorine atom . This modification imparts unique properties to the compound, making it a subject of interest in various research fields, particularly in studies related to DNA damage and repair mechanisms.

Applications De Recherche Scientifique

8-Chloro-2’-deoxyadenosine has several applications in scientific research:

Mécanisme D'action

Target of Action

8-Chloro-2’-deoxyadenosine, also known as Cladribine or 2-chloro-2ʹ‑deoxyadenosine, is a synthetic adenosine analogue . Its primary targets are lymphocytes, particularly B cells . The compound is activated in cells when it is phosphorylated by deoxycytidine kinase .

Mode of Action

The triphosphorylated active form of 8-Chloro-2’-deoxyadenosine is cytotoxic and resistant to breakdown by adenosine deaminase . It disrupts DNA synthesis and repair, thereby inducing apoptosis . In most cell types, the drug is inactivated through dephosphorylation by 5ʹ-nucleotidase, but in lymphocytes, and particularly B cells, the kinase:phosphatase ratio is high, so the drug remains active and preferentially depletes these cells, leaving other cell types unaffected .

Biochemical Pathways

8-Chloro-2’-deoxyadenosine affects the purine metabolism pathway . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . This conversion disrupts the normal functioning of the pathway, leading to downstream effects such as the induction of apoptosis in targeted cells .

Pharmacokinetics

For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Result of Action

The result of 8-Chloro-2’-deoxyadenosine’s action is the preferential depletion of lymphocytes, particularly B cells . This leads to a disruption in DNA synthesis and repair in these cells, inducing apoptosis . This makes 8-Chloro-2’-deoxyadenosine effective in the treatment of diseases characterized by overactive or dysfunctional lymphocytes, such as multiple sclerosis .

Action Environment

The action of 8-Chloro-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility . Furthermore, the presence of other compounds, such as other medications or substances in the body, can potentially interact with 8-Chloro-2’-deoxyadenosine and affect its action.

Analyse Biochimique

Biochemical Properties

8-Chloro-2’-deoxyadenosine is an adenosine analog that acts as a smooth muscle vasodilator . It has also been shown to inhibit cancer progression

Cellular Effects

8-Chloro-2’-deoxyadenosine has been shown to have effects on various types of cells and cellular processes . It can induce DNA damage and trigger the apoptotic cascade . It also disrupts the integrity of mitochondria from primary chronic lymphocytic leukemia (B-CLL) cells .

Molecular Mechanism

It is known that it can induce DNA damage and apoptosis in cells . It is also suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

8-Chloro-2’-deoxyadenosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store it in the freezer, preferably in freeze-dried form .

Dosage Effects in Animal Models

The effects of 8-Chloro-2’-deoxyadenosine on animal models have not been extensively studied. It has been used in a rabbit model of subarachnoid hemorrhage (SAH), where it was found to prevent cerebrovascular changes .

Metabolic Pathways

8-Chloro-2’-deoxyadenosine is involved in purine metabolism . It irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . It interacts with enzymes such as adenosine deaminase in this process .

Transport and Distribution

It has been found in the brain, indicating that it can cross the blood-brain barrier .

Subcellular Localization

Given its involvement in purine metabolism, it is likely to be found in the cytoplasm where this metabolic pathway occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2’-deoxyadenosine typically involves the chlorination of 2’-deoxyadenosine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a suitable solvent like pyridine . The reaction proceeds under controlled temperature conditions to ensure selective chlorination at the 8th position of the adenine ring.

Industrial Production Methods: Industrial production of 8-Chloro-2’-deoxyadenosine may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels required for research applications .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloro-2’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used to replace the chlorine atom.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products like 8-azido-2’-deoxyadenosine or 8-thio-2’-deoxyadenosine can be formed.

Oxidation Products: Oxidation may lead to the formation of 8-oxo-2’-deoxyadenosine.

Comparaison Avec Des Composés Similaires

2-Chloro-2’-deoxyadenosine (Cladribine): Another chlorinated purine nucleoside with antileukemic activity.

8-Bromo-2’-deoxyadenosine: A brominated analogue used in similar research contexts.

8-Thio-2’-deoxyadenosine: A sulfur-containing analogue with distinct chemical properties.

Uniqueness: 8-Chloro-2’-deoxyadenosine is unique due to its specific chlorine substitution at the 8th position, which imparts distinct chemical and biological properties. This makes it particularly valuable in studies related to DNA damage and repair, as well as in the development of potential therapeutic agents .

Activité Biologique

8-Chloro-2'-deoxyadenosine (CldAdo) is a nucleoside analog that has garnered attention due to its significant biological activities, particularly in the context of cancer therapy and its mechanisms of action. This article provides a comprehensive overview of the biological activity of CldAdo, highlighting its mechanisms, effects on various cell lines, and implications for therapeutic applications.

Overview of 8-Chloro-2'-deoxyadenosine

8-Chloro-2'-deoxyadenosine is a modified form of deoxyadenosine where a chlorine atom replaces the 8-hydroxyl group. This modification enhances its cytotoxicity and alters its interaction with cellular pathways, making it a candidate for cancer treatment.

CldAdo induces apoptosis primarily through the activation of the Fas/Fas ligand pathway, which is crucial in programmed cell death. Studies have shown that treatment with CldAdo leads to:

- DNA fragmentation : Characteristic of apoptotic cells, evidenced by ladder-like patterns in gel electrophoresis.

- Caspase activation : Specifically, caspases-8 and -3 are activated post-treatment, indicating a reliance on protein synthesis for these apoptotic events .

- Modulation of DNA polymerases : CldAdo can also form DNA adducts that affect replication fidelity, leading to mutagenic outcomes .

Biological Activity in Cell Lines

CldAdo exhibits potent cytotoxic effects across various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

Case Studies

Several case studies have highlighted the effectiveness of CldAdo in treating specific types of cancers:

- Leukemia Treatment : In a study involving human leukemia cells (MOLT-4), CldAdo was shown to induce significant apoptosis through the activation of caspases, demonstrating its potential as a therapeutic agent against leukemia .

- Cervical Cancer : Research on HeLa cells indicated that CldAdo not only inhibited cell proliferation but also induced DNA damage leading to cell death, showcasing its dual action as both a cytotoxic and genotoxic agent .

- Resistance Mechanisms : A study on L1210 murine leukemia cells identified that resistance to CldAdo was associated with deficiencies in deoxycytidine kinase activity, emphasizing the importance of this enzyme in mediating sensitivity to nucleoside analogs .

Implications for Cancer Therapy

The biological activity of CldAdo suggests it could serve as an effective component in combination therapies for various cancers:

- Synergistic Effects : Combining CldAdo with other chemotherapeutic agents may enhance overall efficacy by targeting multiple pathways involved in cancer cell survival.

- Targeting Resistant Tumors : Understanding resistance mechanisms can help tailor therapies that incorporate CldAdo effectively against resistant cancer types.

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(6-amino-8-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQZLVMNWNFWCR-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.